molecular formula C17H18BrNO4S B1679123 (S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid CAS No. 199850-67-4

(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid

Cat. No. B1679123
M. Wt: 412.3 g/mol
InChI Key: GJOCABIDMCKCEG-INIZCTEOSA-N
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Description

Molecular Structure Analysis

The molecular structure of bromobiphenyl compounds, such as 4-Bromobiphenyl, consists of two phenyl rings connected by a single bond, with a bromine atom attached . The specific molecular structure of “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” would also include a sulfonamido group and a 3-methylbutanoic acid group, but the exact structure is not provided in the available sources.


Chemical Reactions Analysis

Bromobiphenyl compounds can undergo various chemical reactions. For instance, 4-Bromobiphenyl can be reduced to biphenyl in cationic micelles by electrochemically generated anion radicals of 9-phenylanthracene . The specific chemical reactions involving “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” are not detailed in the available sources.


Physical And Chemical Properties Analysis

4-Bromobiphenyl, a related compound, is a solid at room temperature with a boiling point of 310 °C and a melting point of 82-86 °C . The specific physical and chemical properties of “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” are not provided in the available sources.

Scientific Research Applications

Synthesis and Biological Activity

Yancheva et al. (2015) explored the synthesis of novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety. Their study focused on the crystal structure, cytotoxicity, anti-inflammatory, and antibacterial activity of these compounds. The low cytotoxicity levels and absence of antibacterial and anti-inflammatory activity in tested concentrations highlight their potential suitability for incorporation in prodrugs, suggesting a path for further exploration of similar compounds in pharmaceutical development (Yancheva et al., 2015).

Chemical Reactions and Green Chemistry

Boovanahalli et al. (2004) demonstrated the use of the high nucleophilicity of bromide ion in ionic liquid form for the nucleophilic displacement of an alkyl group, showcasing a green protocol for regenerating phenols from ethers. This research underscores the role of similar compounds in facilitating environmentally friendly chemical reactions (Boovanahalli et al., 2004).

Catalysts in Organic Synthesis

Zhao et al. (2004) investigated the use of Bronsted acidic ionic liquids as solvents and catalysts for Mannich reactions, offering insights into the application of similar chemical structures in promoting specific organic transformations. The study highlights the efficiency of these catalysts in achieving higher yields, emphasizing their potential in synthetic organic chemistry (Zhao et al., 2004).

Safety And Hazards

4-Bromobiphenyl is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, harmful to aquatic life, can cause eye damage and skin irritation, and may cause respiratory irritation . The specific safety and hazard information for “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” is not available in the sources I have access to.

properties

IUPAC Name

(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCABIDMCKCEG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432421
Record name N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid

CAS RN

199850-67-4
Record name N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199850-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-166793
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-166793
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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